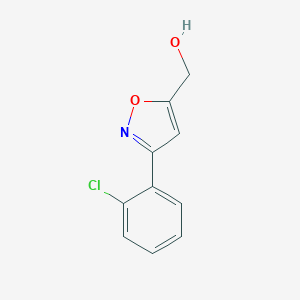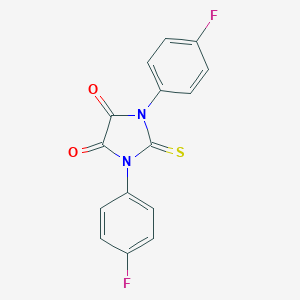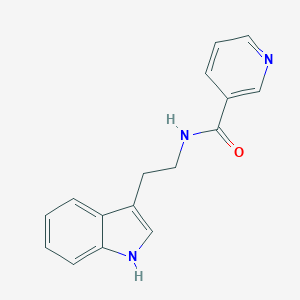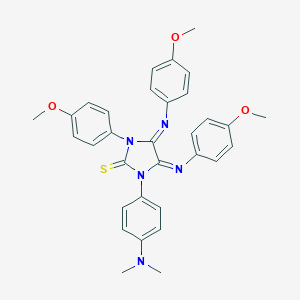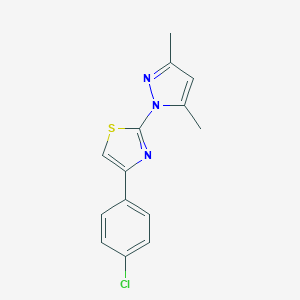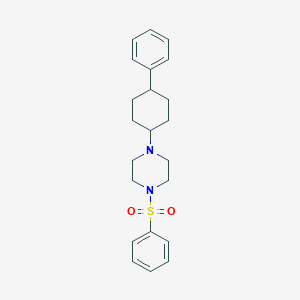
1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine, also known as PSP, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. PSP belongs to the family of piperazine derivatives and has been shown to have promising effects in various biochemical and physiological processes.
作用机制
The exact mechanism of action of 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine is not fully understood, but it is believed to act through multiple pathways. 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been shown to modulate the activity of ion channels, including NMDA receptors and voltage-gated calcium channels, which are involved in various physiological processes. Additionally, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anti-tumor properties.
Biochemical and Physiological Effects:
1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the enhancement of immune function. In animal models, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been shown to improve cognitive function and memory, reduce inflammation and oxidative stress, and inhibit tumor growth.
实验室实验的优点和局限性
One advantage of using 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has a low toxicity profile and does not have significant side effects, making it a safe compound to use in experiments. However, one limitation of using 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine is its limited solubility in water, which may require the use of organic solvents or other methods to increase its solubility.
未来方向
There are several future directions for research on 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine, including its potential as a therapeutic agent in various diseases and conditions. In neuroscience, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer biology, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine may have potential as an anti-tumor agent and could be studied in combination with other chemotherapy drugs. Additionally, further research is needed to understand the exact mechanism of action of 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine and to optimize its synthesis and formulation for therapeutic use.
In conclusion, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine is a promising compound that has gained attention in scientific research due to its potential as a therapeutic agent. Its unique chemical structure and multiple pathways of action make it a versatile compound that can be studied in various fields of research. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
合成方法
The synthesis of 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine involves the reaction of 4-phenylcyclohexanone with hydrazine hydrate to form 4-phenylcyclohexyl hydrazine. This intermediate compound is then reacted with phenylsulfonyl chloride to yield 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine. The synthesis of 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been optimized through various methods, including microwave-assisted synthesis and solvent-free synthesis, to increase the yield and purity of the compound.
科学研究应用
1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been studied for its potential therapeutic effects in various fields of research, including neuroscience, cancer biology, and immunology. In neuroscience, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been shown to have neuroprotective effects and can mitigate the damage caused by ischemia-reperfusion injury. Additionally, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been shown to have anti-inflammatory and anti-tumor effects in cancer biology research. In immunology, 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been studied for its potential as an immunomodulatory agent and has been shown to enhance the immune response in animal models.
属性
CAS 编号 |
5992-48-3 |
|---|---|
产品名称 |
1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine |
分子式 |
C22H28N2O2S |
分子量 |
384.5 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-4-(4-phenylcyclohexyl)piperazine |
InChI |
InChI=1S/C22H28N2O2S/c25-27(26,22-9-5-2-6-10-22)24-17-15-23(16-18-24)21-13-11-20(12-14-21)19-7-3-1-4-8-19/h1-10,20-21H,11-18H2 |
InChI 键 |
YGWZFSAEIKYLLL-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
规范 SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184937.png)

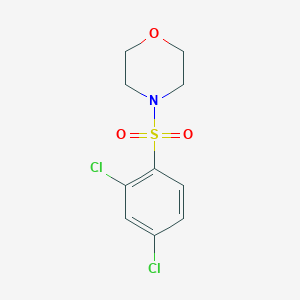
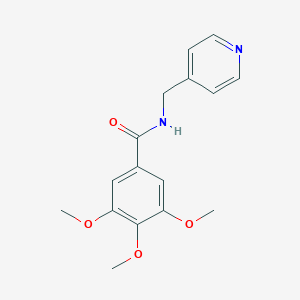
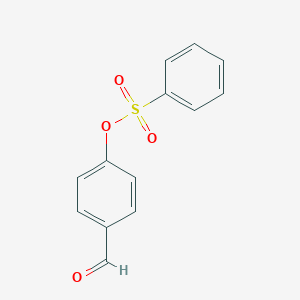


![(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B184949.png)
